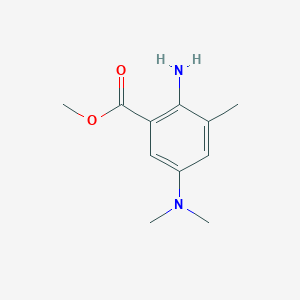
Methyl 2-amino-5-dimethylamino-benzoic acid methyl ester
Cat. No. B8394149
M. Wt: 208.26 g/mol
InChI Key: WHHDYYFUGGSXIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09034887B2
Procedure details


Raney Nickel (80 mg) was added to a suspension of 5-dimethylamino-2-nitro-benzoic acid methyl ester (400 mg, 1.78 mmol) in methanol (20 mL) and hydrogenated under atmospheric pressure at room temperature for 2 hr. The reaction mixture was filtered over celite and the filtrate was concentrated in vacuum to afford methyl 2-amino-5-dimethylamino-benzoic acid methyl ester (340 mg, 98%) as greenish brown liquid.
Quantity
400 mg
Type
reactant
Reaction Step One



Yield
98%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[C:8]([N:10]([CH3:12])[CH3:11])[CH:7]=[CH:6][C:5]=1[N+:13]([O-])=O.[CH3:17]O>[Ni]>[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[C:8]([N:10]([CH3:12])[CH3:11])[CH:7]=[C:6]([CH3:17])[C:5]=1[NH2:13]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
400 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC(C1=C(C=CC(=C1)N(C)C)[N+](=O)[O-])=O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
80 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered over celite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated in vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(C1=C(C(=CC(=C1)N(C)C)C)N)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 340 mg | |
| YIELD: PERCENTYIELD | 98% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
